Product packaging for S-(2-Phenoxyethyl)thioacetate(Cat. No.:CAS No. 60359-72-0)

S-(2-Phenoxyethyl)thioacetate

Cat. No.: B1608479
CAS No.: 60359-72-0
M. Wt: 196.27 g/mol
InChI Key: MDZLAKVKAKOCPS-UHFFFAOYSA-N
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Description

Significance of Thioacetate (B1230152) Functional Groups in Organic Synthesis and Medicinal Chemistry

The thioacetate group, CH₃C(O)S-, is a versatile functional group in organic chemistry. Thioacetic acid and its salts, like potassium thioacetate, are widely used for the introduction of thiol groups (-SH) into molecules. wikipedia.org This is a crucial transformation, as thiols are important intermediates in the synthesis of many pharmaceuticals and natural products. The use of thioacetates is often preferred over thiols themselves due to the latter's volatility and strong, unpleasant odor. rsc.org

In organic synthesis, thioacetate esters can be hydrolyzed to yield thiols. wikipedia.org Furthermore, thioacids and their derivatives are of increasing importance due to their unique reactivity. rsc.org Thiyl radicals derived from thioacids can be generated under mild conditions and participate in a variety of chemical transformations, including the formation of amides and thioesters, which are highly valuable in medicinal chemistry. rsc.orgresearchgate.net For instance, potassium thioacetate can be used in the one-step synthesis of aryl acetamides from nitroarenes, a useful reaction in pharmaceutical manufacturing. wikipedia.org This reactivity makes the thioacetate moiety a key tool for chemists building complex molecules. researchgate.net

Overview of S-Acyl-2-Thioethyl (SATE) Moieties in Prodrug Design

The S-acyl-2-thioethyl (SATE) moiety is a well-established promoiety used in the design of pronucleotides, which are prodrugs of nucleotide analogues used as antiviral or anticancer agents. researchgate.netresearchgate.net Many nucleotide-based drugs are highly charged, which limits their ability to cross cell membranes. The SATE approach masks the negative charges of the phosphate (B84403) or phosphonate (B1237965) group with esterase-labile SATE groups, rendering the molecule electrically neutral and improving its cell permeability. researchgate.netnih.gov

The activation mechanism of SATE pronucleotides within the cell is a key feature of their design. It involves an initial hydrolysis of the acyl group by cellular esterases, which produces a reactive thiol intermediate. nih.gov This is followed by an intramolecular cyclization that releases the active nucleotide monophosphate. nih.gov This strategy has been successfully applied to enhance the activity and stability of numerous antiviral nucleoside analogues, including those for HIV and hepatitis B. nih.govnih.gov The bis(tBu-SATE) derivatives, in particular, have shown promise due to their enhanced stability in human gastric juice and serum compared to other prodrug strategies. nih.gov

Contextualization of the Phenoxyethyl Moiety in Biologically Active Compounds

The terminal phenoxy group is considered a privileged scaffold in medicinal chemistry, appearing in a vast number of approved drugs and biologically active compounds. mdpi.com Its presence can be crucial for a compound's biological activity by influencing its ability to bind to target receptors, often through π–π stacking or hydrophobic interactions. mdpi.comsolubilityofthings.com The oxygen atom in the ether linkage can also act as a hydrogen bond acceptor. mdpi.com

The phenoxyethyl moiety specifically has been incorporated into compounds designed for a wide range of therapeutic targets. Its lipophilic nature can enhance a molecule's ability to penetrate cell membranes. solubilityofthings.com Research has demonstrated the importance of this moiety in compounds with antimicrobial, anticancer, and neurological activities. mdpi.com For example, novel N-(-2-phenoxyethyl)imidazo[1,2-a]pyridine-3-carboxyamides have shown potent activity against Mycobacterium tuberculosis. mdpi.com

Table 2: Examples of Biological Activities Associated with the Phenoxyethyl Moiety

Biological Activity Compound Class Example Reference
Antitubercular N-(-2-phenoxyethyl)imidazo[1,2-a]pyridine-3-carboxyamides mdpi.com
Antifungal Imidazolylchromanone oximes containing a phenoxyethyl ether moiety bohrium.com
Anticancer Phenoxy thiosemicarbazide (B42300) derivatives mdpi.com
α1-Adrenoceptor Antagonism WB4101-related benzodioxanes nih.gov

| Anti-inflammatory | 6-Hydroxy-N-(2-phenoxyethyl)pyrimidine-4-carboxamide | |

Research Gaps and Future Directions for S-(2-Phenoxyethyl)thioacetate Investigations

The primary research gap concerning this compound is the lack of studies focusing specifically on its synthesis, reactivity, and biological potential. Its existence is noted in chemical supplier databases and as part of larger compound sets, but its unique properties arising from the combination of the thioacetate and phenoxyethyl groups remain unexplored. memphis.educhemdad.com

Future research directions could proceed along several promising paths:

Biological Activity Screening: Given the prevalence of the phenoxyethyl moiety in bioactive molecules, this compound itself could be screened for a range of biological activities, including antimicrobial, antifungal, or anticancer effects. mdpi.com

Prodrug Development: The structure bears a resemblance to the SATE promoieties. Investigations could explore if it can be adapted or serve as a precursor for novel SATE-like linkers in prodrug design, potentially modulating stability and release kinetics. researchgate.netnih.gov

Synthetic Intermediate: Its potential as a building block in organic synthesis is untapped. Research could focus on using it to synthesize more complex organosulfur compounds or novel phenoxy-containing therapeutic candidates. The thioacetate can serve as a masked thiol, enabling selective transformations. wikipedia.orgrsc.org

Materials Science: Thioacetate-functionalized molecules have been used to form self-assembled monolayers (SAMs) on gold surfaces. koreascience.krresearchgate.net The phenoxy group could introduce specific properties to such surfaces, warranting investigation into the material science applications of this compound.

In essence, this compound represents a molecule of latent potential. A thorough investigation into its chemical and biological properties is a logical next step, bridging the well-understood significance of its constituent functional groups with the unknown possibilities of their combined form.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H12O2S B1608479 S-(2-Phenoxyethyl)thioacetate CAS No. 60359-72-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

S-(2-phenoxyethyl) ethanethioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O2S/c1-9(11)13-8-7-12-10-5-3-2-4-6-10/h2-6H,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDZLAKVKAKOCPS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)SCCOC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10402218
Record name S-(2-Phenoxyethyl)thioacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10402218
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60359-72-0
Record name S-(2-Phenoxyethyl)thioacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10402218
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Transformations of S 2 Phenoxyethyl Thioacetate

Direct Synthesis Routes for S-(2-Phenoxyethyl)thioacetate

The formation of this compound can be achieved through several established synthetic strategies. These routes primarily involve the formation of a carbon-sulfur bond, utilizing precursors that are readily available.

The synthesis of S-thioesters can be accomplished via the ring-opening of thiiranes (episulfides). Thiiranes, the sulfur analogs of epoxides, are three-membered heterocyclic compounds that can undergo ring-opening upon attack by a nucleophile. nih.govnih.gov While less reactive than their oxygen-containing counterparts, their reaction provides a direct route to functionalized thiols or their derivatives. nih.gov

In a plausible synthetic approach to this compound, a phenoxy-substituted thiirane (B1199164), 2-(phenoxymethyl)thiirane, could be subjected to a ring-opening reaction with an acetate (B1210297) source. The acetate anion, acting as a nucleophile, would attack one of the carbon atoms of the thiirane ring, leading to the cleavage of a carbon-sulfur bond and the formation of a thiolate intermediate. Subsequent protonation or workup would yield the corresponding thioester. Although this specific reaction with phenyl acetate is not extensively documented, the general methodology of opening thiirane rings with nucleophiles like sodium acetate is established for producing thiosugars, demonstrating the versatility of this approach. researchgate.net The reaction mechanism relies on the ability of the nucleophile to open the strained three-membered ring. nih.gov

A conventional and widely employed method for the synthesis of thioacetates involves the nucleophilic substitution of an organic halide or an activated alcohol with a thioacetate (B1230152) anion. researchgate.net The thioacetate anion, typically sourced from a salt like potassium thioacetate or sodium thioacetate, is a potent nucleophile that readily displaces leaving groups. researchgate.net

The synthesis of this compound can be efficiently carried out by reacting a suitable 2-phenoxyethyl derivative, such as 2-phenoxyethyl bromide or 2-phenoxyethyl chloride, with potassium thioacetate (KSAc). The reaction is a standard SN2 displacement where the thioacetate anion attacks the electrophilic carbon atom bearing the halide, displacing it to form the this compound product and a potassium halide salt. This method is noted for its efficiency, mild conditions, and often high yields. researchgate.net The use of water as a solvent under controlled pH has been shown to be an effective and environmentally friendly approach for this type of transformation. researchgate.net

While this compound is an S-alkyl thioacetate, the synthesis of analogous S-aryl thioacetates is frequently achieved through palladium-catalyzed cross-coupling reactions. researchgate.net This methodology is particularly useful for forming C-S bonds where the sulfur atom is attached to an aromatic ring. These reactions typically involve the coupling of an aryl halide (e.g., aryl iodide or bromide) or an aryl triflate with a sulfur source, such as potassium thioacetate. researchgate.netnih.gov

The catalytic cycle often involves a palladium(0) species, which undergoes oxidative addition into the aryl-halide bond. Subsequent transmetalation with the thioacetate anion and reductive elimination yields the S-aryl thioacetate product and regenerates the palladium(0) catalyst. rsc.orgsemanticscholar.org These methods exhibit good functional group tolerance, allowing for the synthesis of complex S-aryl thioacetates with various substituents on the aromatic ring. rsc.orgrsc.org Furthermore, palladium catalysts can facilitate the carbonylation of thioacetates and aryl iodides to produce S-aryl thioesters. rsc.org

Deacetylation and Thiol Generation from this compound

The primary utility of this compound is its role as a stable precursor to 2-phenoxyethanethiol (B1361569). The acetyl group serves as a protecting group for the thiol functionality, which can be readily removed through hydrolysis under either basic or acidic conditions.

Alkaline hydrolysis is a common and effective method for the deacetylation of thioacetates. chemguide.co.uk The reaction involves heating the thioacetate with a base such as sodium hydroxide (B78521) (NaOH) in a suitable solvent like ethanol (B145695) or methanol. memphis.edumemphis.edusigmaaldrich.com The hydroxide ion attacks the electrophilic carbonyl carbon of the thioester, leading to the formation of a tetrahedral intermediate which then collapses to release the thiolate anion and acetic acid. In the basic medium, the thiolate is stable and the acetic acid is neutralized to its carboxylate salt. Subsequent acidification of the reaction mixture protonates the thiolate to yield the final thiol product.

This method is generally irreversible and often proceeds to completion, providing good to excellent yields of the desired thiol. chemguide.co.uk For this compound, this deprotection has been specifically reported with NaOH in ethanol. memphis.edumemphis.edu Another mild basic method is the Zemplén deacetylation, which uses a catalytic amount of sodium methoxide (B1231860) in methanol. qut.edu.au

Table 1: Reaction Conditions for the Deacetylation of this compound. memphis.edumemphis.edu
MethodReagentSolventTemperatureTime
Base-Promoted HydrolysisSodium Hydroxide (NaOH)Ethanol/WaterReflux (82°C)2 h
Acid-Catalyzed HydrolysisConcentrated Hydrochloric Acid (HCl)MethanolReflux (77°C)5 h

Acid-catalyzed hydrolysis provides an alternative route to deprotect thioacetates. chemguide.co.uk This reaction is typically performed by heating the thioacetate under reflux with a strong acid, such as hydrochloric acid (HCl) or sulfuric acid, in an alcohol solvent like methanol. memphis.edumemphis.edu The mechanism involves the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. A nucleophile, in this case water present in the reaction mixture, then attacks the carbonyl carbon. Following a series of proton transfer steps, the thiol and acetic acid are formed. chemguide.co.ukasianpubs.org

Unlike basic hydrolysis, acid-catalyzed hydrolysis is a reversible reaction. chemguide.co.uk To drive the equilibrium towards the products, an excess of water (from the dilute acid) is typically used. Research on the deacetylation of this compound has demonstrated the use of concentrated HCl in methanol, yielding the corresponding thiol. memphis.edumemphis.edu

Table 2: Reported Yields for the Deacetylation of this compound. memphis.edu
Hydrolysis MethodReported Yield
Base-Promoted (NaOH)Generally 50-75%
Acid-Catalyzed (HCl)Generally 50-75%

Hydroxylamine-Mediated Deprotection Strategies

The deprotection of thioacetates to yield free thiols is a critical transformation in various chemical syntheses. One method that has been explored is the use of hydroxylamine (B1172632). Research into the deacetylation of a series of thioacetates, including this compound, has been conducted using hydroxylamine as the hydrolyzing agent. memphis.edu

In a typical procedure, the thioacetate is dissolved in ethanol, and hydroxylamine is added to the solution. The reaction is carried out at room temperature with vigorous stirring for a period of two hours. memphis.edu Following the reaction, the mixture is washed with hexanes, dried over sodium sulfate (B86663), and decanted. memphis.edu While this method offers a potential route for deprotection, studies have indicated that the yields of the desired thiol product can be poor when using hydroxylamine under these conditions. memphis.edu For instance, the deacetylation of nine different thioacetates, including this compound, with hydroxylamine generally resulted in low percent yields as determined by UV/Vis spectroscopy. memphis.edu

The general reaction scheme for the hydroxylamine-catalyzed deprotection of this compound is as follows:

This compound + NH₂OH → 2-Phenoxyethanethiol + Acetohydroxamic acid

This reaction is part of broader investigations into simple and cost-effective methods for generating thiols, which are often more expensive and less stable than their thioacetate precursors. memphis.edu

Catalytic Tetrabutylammonium (B224687) Cyanide (TBACN) Deprotection

A mild and efficient method for the deprotection of thioacetates involves the use of a catalytic amount of tetrabutylammonium cyanide (TBACN). researchgate.netgoogle.com This method has been shown to be effective for a range of aliphatic thioacetates, including those with phenoxyethyl structural moieties. researchgate.net The reaction proceeds readily at room temperature in the presence of a protic solvent, such as methanol, and yields the free thiol in high yields, often exceeding 80%. researchgate.netgoogle.com

The deprotection is typically carried out under an inert atmosphere to prevent the oxidation of the resulting thiol to a disulfide. google.com A solution of the thioacetate in a solvent mixture, such as chloroform (B151607) and methanol, is treated with a catalytic amount of TBACN (approximately 0.5 molar equivalents per thioacetate). google.com The reaction is generally complete within a few hours. google.com The use of TBACN is advantageous over other cyanide salts, like potassium cyanide, due to its better solubility in organic solvents, which can lead to more complete conversion to the free thiol. google.com

The proposed mechanism for the TBACN-catalyzed deprotection is similar to that of solvolytic O-deacylation. google.com The cyanide ion acts as a strong nucleophile, attacking the electrophilic carbonyl carbon of the thioacetate. This is followed by the transfer of a proton from the protic solvent to the thiolate anion, regenerating the cyanide catalyst and yielding the free thiol. researchgate.net

It is important to note that this method is generally not effective for the deprotection of aromatic thioacetates. google.com Additionally, the choice of solvent is crucial, as the use of solvents like tetrahydrofuran (B95107) can lead to the formation of disulfide byproducts. google.com

Parameter Condition Reference
CatalystTetrabutylammonium Cyanide (TBACN) researchgate.netgoogle.com
Substrate ScopeEffective for aliphatic thioacetates, including this compound researchgate.net
SolventProtic solvent (e.g., methanol) with a co-solvent (e.g., chloroform) google.com
TemperatureRoom temperature google.com
AtmosphereInert (e.g., nitrogen) google.com
YieldGenerally >80% for aliphatic thiols researchgate.net

Enzyme-Assisted Hydrolysis via Esterases (e.g., Porcine Liver Esterase)

Enzyme-assisted hydrolysis presents a green and selective alternative for the deprotection of thioacetates to their corresponding thiols. Esterases, particularly porcine liver esterase (PLE), have been identified as effective biocatalysts for this transformation. google.comimreblank.ch While various lipases have been tested for the hydrolysis of thioacetates, they have generally shown no hydrolytic activity. google.com In contrast, PLE has been successfully used to hydrolyze a variety of thioacetates. google.comimreblank.ch

The enzymatic hydrolysis is typically performed in an aqueous medium, such as a phosphate (B84403) buffer, sometimes with the addition of a co-solvent like ethanol to aid in the solubility of the thioacetate substrate. google.com The reaction is generally carried out at room temperature and at a specific pH, for example, pH 8.0. google.com Under these conditions, the complete transformation of the thioacetate to the corresponding thiol can be achieved. google.com

The use of PLE offers a chemoenzymatic approach to thiol synthesis, where a chemical synthesis step to produce the thioacetate is followed by an enzymatic hydrolysis step. imreblank.ch This method allows for the generation of thiols under mild reaction conditions, often with high yields. imreblank.ch For example, the enzymatic hydrolysis of S-3-(2-methylfuryl) thioacetate using PLE resulted in an optimal yield of 88% after a short incubation time. imreblank.ch

It is important to consider the stability of the resulting thiol, as they can be prone to oxidation. imreblank.ch The reaction conditions, such as pH, can influence not only the reaction rate and yield but also the stability of the thiol product. imreblank.ch

EnzymeSubstrate(s)Solvent/ConditionsOutcomeReference
Porcine Liver Esterase (PLE)Thioacetate derivatives0.1 M phosphate buffer (pH 8.0) with 5% ethanol, room temperatureComplete transformation of thioacetates to thiols google.com
Porcine Liver Esterase (PLE)S-3-(2-methylfuryl) thioacetateAqueous solution, varying enzyme unitsOptimal yield of 88% of 2-methyl-3-furanthiol imreblank.ch
Porcine Liver Esterase (PLE)S-2-furfuryl thioacetateWater, varying pHMaximum yield of 74% of 2-furfurylthiol at pH 5.8 imreblank.ch
Lipase from Candida rugosaThioacetatesWater, phosphate buffer, organic solventsNo hydrolytic activity observed google.com

Conversion into Advanced Organic Molecules

Formation of Self-Assembled Monolayers (SAMs) from Derived Thiols

The thiol derived from this compound, 2-phenoxyethanethiol, serves as a precursor for the formation of self-assembled monolayers (SAMs) on gold surfaces. The thioacetate functionality acts as a protecting group for the thiol, preventing its oxidation and allowing for more controlled monolayer formation. researchgate.net The in situ deprotection of the thioacetate is often a necessary step to generate the free thiol that can then chemisorb onto the gold substrate. researchgate.net

The formation of well-ordered SAMs is crucial for many applications in nanotechnology and materials science. sigmaaldrich.com The use of thioacetate-protected molecules, followed by a mild deprotection method, can lead to the formation of high-quality SAMs. researchgate.net For instance, the deprotection of thioacetyl-protected molecules using catalytic tetrabutylammonium cyanide (TBACN) has been shown to be an effective method for obtaining well-ordered SAMs on gold. researchgate.netresearchgate.net

The quality of the resulting SAM can be assessed using various surface-sensitive techniques such as scanning tunneling microscopy (STM), X-ray photoelectron spectroscopy (XPS), and cyclic voltammetry (CV). researchgate.net Studies have shown that SAMs formed from thioacetate precursors in the presence of a deprotecting agent like TBACN can exhibit a high degree of structural order. researchgate.net In contrast, SAMs formed directly from thioacetate-terminated molecules in the absence of a deprotecting agent tend to be disordered. researchgate.net

The choice of the precursor molecule, including the nature of the backbone and the end group, can significantly influence the properties of the resulting SAM. For example, arenethioacetates have been found to form higher-quality, more closely-packed organic layers compared to alkanethioacetates. koreascience.kr

Incorporation as Transient Protecting Groups in Prodrug Systems (e.g., SATE-PMEA Derivatives)

The S-acyl-2-thioethyl (SATE) group, which includes structures derived from this compound, has been utilized as a transient protecting group in the design of phosphonate (B1237965) prodrugs. A notable example is its application in the development of prodrugs for 9-[2-(phosphonomethoxy)ethyl]adenine (PMEA), an antiviral agent. nih.gov

The SATE prodrug strategy aims to mask the negatively charged phosphonate group, thereby improving the oral bioavailability of the parent drug. nih.gov The SATE moiety is designed to be cleaved in vivo by esterases, releasing the active drug. This enzymatic cleavage generates a transient thiol intermediate, which then undergoes intramolecular cyclization to release the phosphonate.

The general structure of a SATE-PMEA derivative involves the esterification of the phosphonic acid with a S-acyl-2-thioethanol derivative. The rate of hydrolysis and subsequent drug release can be modulated by altering the acyl group. The use of different thioacetate precursors allows for the fine-tuning of the prodrug's properties.

This prodrug approach has been a key strategy in overcoming the poor membrane permeability of phosphonate-containing drugs. The success of this strategy is exemplified by adefovir (B194249) dipivoxil, a di-pivaloyloxymethyl (POM) prodrug of PMEA, which was approved for the treatment of Hepatitis B. nih.gov The SATE strategy represents an alternative approach to the POM esters for the delivery of phosphonate drugs.

Chemoenzymatic Synthesis of Thiols

A chemoenzymatic approach provides a versatile and environmentally benign route for the synthesis of thiols from their corresponding thioacetates. This two-step process typically involves a chemical synthesis of the thioacetate precursor followed by an enzymatic hydrolysis to yield the final thiol product. imreblank.ch This strategy is particularly useful for producing thiols that are unstable or difficult to handle. imreblank.ch

The chemical synthesis of thioacetates can be achieved through various methods, such as the reaction of an alkyl halide with a thioacetate salt. researchgate.net Following the synthesis and purification of the thioacetate, an enzymatic hydrolysis step is employed. Esterases, such as porcine liver esterase (PLE), have proven to be effective catalysts for the hydrolysis of thioacetates to thiols. google.comimreblank.ch

This chemoenzymatic method offers several advantages, including mild reaction conditions, high yields, and the potential for stereoselectivity, depending on the enzyme used. google.comimreblank.ch For example, the synthesis of various thiols has been successfully demonstrated by the PLE-catalyzed hydrolysis of their thioacetate precursors in an aqueous buffer system. imreblank.ch

Biological Activity and Pharmacological Relevance

Evaluation of Antiviral Activities Associated with S-Acyl-2-Thioethyl Prodrugs

The S-acyl-2-thioethyl (SATE) moiety is a critical component in the design of pronucleotides, which are prodrugs designed to improve the delivery of antiviral nucleoside monophosphates/phosphonates into cells. researchgate.net The SATE-based prodrug approach enhances the lipophilicity of parent drugs, facilitating better cell membrane penetration. tandfonline.com Once inside the cell, the SATE groups are cleaved by cellular esterases, releasing the active nucleotide analogue. researchgate.net

This strategy has been successfully applied to several antiviral agents. For instance, bis(S-acyl-2-thioethyl) ester derivatives of 9-[2-(phosphonomethoxy)ethyl]adenine (PMEA), a potent antiviral, have demonstrated enhanced in vitro activity against Human Immunodeficiency Virus (HIV) and Herpes Simplex Virus (HSV) compared to the parent compound. nih.gov Notably, the bis(tBu-SATE)PMEA derivative was found to be more stable in human gastric juice and serum than other prodrug forms like bis(POM)PMEA, marking it as a promising candidate for in vivo development. nih.gov

Similarly, the SATE approach has been used to create prodrugs of the anti-Dengue virus (DENV) compound 5-ethynyl-imidazole-4-carboxamide (EICAR). jst.go.jp Studies revealed that the SATE prodrug of EICAR had more potent anti-DENV activity than the corresponding aryloxyphosphoramidate (ProTide) prodrug. jst.go.jp This highlights the effectiveness of the SATE scaffold in creating bioreversible mononucleotide prodrugs for various antiviral applications. tandfonline.combibliotekanauki.pl Researchers have also synthesized and evaluated SATE phosphotriester derivatives of 3'-azido-2',3'-dideoxythymidine (AZT), which proved to be potent inhibitors of HIV-1 replication, particularly in thymidine (B127349) kinase-deficient cells. researchgate.net

Anti-parasitic Activity of Structural Analogues Containing the Phenoxyethyl Moiety

The phenoxyethyl scaffold is a key pharmacophore in a class of potent anti-parasitic agents. nih.govconicet.gov.ar Structural analogues, particularly phenoxyethyl thiocyanates, have been extensively studied for their efficacy against protozoan parasites.

Phenoxyethyl thiocyanates have demonstrated significant inhibitory activity against Trypanosoma cruzi, the causative agent of Chagas disease, and Toxoplasma gondii, the parasite responsible for toxoplasmosis. nih.govresearchgate.net A leading compound in this class is 4-phenoxyphenoxyethyl thiocyanate (B1210189), known as WC-9. nih.gov WC-9 is a highly effective inhibitor of the clinically relevant amastigote form of T. cruzi. nih.gov

Structure-activity relationship studies have confirmed that the phenoxyethyl thiocyanate unit is the essential pharmacophore responsible for the anti-parasitic action. conicet.gov.arresearchgate.net Modifications to this core structure, such as the introduction of fluorine atoms, have led to derivatives with even greater potency. researchgate.netnih.gov For example, 3-(3-fluorophenoxy)- and 3-(4-fluorophenoxy)phenoxyethyl thiocyanates showed enhanced activity against T. gondii tachyzoites and similar potency to WC-9 against intracellular T. cruzi. researchgate.netconicet.gov.ar Isosteric replacement of the sulfur atom in the thiocyanate group with selenium has been shown to increase the potency against T. cruzi by at least two orders of magnitude, with some selenium-containing analogues exhibiting excellent selectivity indices ranging from 900 to 1800. bohrium.com

CompoundTarget OrganismActivity MetricValue (μM)Source
WC-9 (4-phenoxyphenoxyethyl thiocyanate)T. cruzi (amastigotes)ED505.0 researchgate.net
3-(3-Fluorophenoxy)phenoxyethyl thiocyanateT. cruzi (intracellular)EC505.4 researchgate.net
3-(4-Fluorophenoxy)phenoxyethyl thiocyanateT. cruzi (intracellular)EC505.7 researchgate.net
3-(3-Fluorophenoxy)phenoxyethyl thiocyanateT. gondii (tachyzoites)EC501.6 researchgate.net
3-(4-Fluorophenoxy)phenoxyethyl thiocyanateT. gondii (tachyzoites)EC504.9 researchgate.net
4-(3-Fluorophenoxy)phenoxyethyl selenocyanateT. cruziED500.083 bohrium.com
3-Phenoxyphenoxyethyl selenocyanateT. cruziED500.084 bohrium.com

The primary mechanism of action for the anti-parasitic effects of phenoxyethyl thiocyanates like WC-9 is the inhibition of squalene (B77637) synthase (SQS). nih.govnih.gov SQS is a critical enzyme in the ergosterol (B1671047) biosynthesis pathway in parasites like T. cruzi. bohrium.com This pathway is essential for maintaining the integrity of the parasite's cell membrane. nih.gov

WC-9 acts as a potent, noncompetitive inhibitor of both the glycosomal and mitochondrial forms of T. cruzi SQS, with IC50 values in the nanomolar range (88 nM and 129 nM, respectively). nih.govnih.gov By blocking SQS, these compounds deplete the parasite of essential endogenous sterols, leading to growth inhibition. nih.gov While T. gondii does not synthesize its own cholesterol, it upregulates the host cell's mevalonate (B85504) pathway upon infection, suggesting that inhibitors of host SQS could also effectively control T. gondii proliferation. researchgate.netconicet.gov.ar The development of SQS inhibitors, including phenoxypropylamines and various zaragozic acids, represents a significant strategy for creating anticholesteremic and anti-parasitic agents. nih.govscbt.com

Functionalized Thiols and Their Biological Efficacy

Leishmaniasis, a disease caused by Leishmania parasites, is another target for sulfur-containing compounds. nih.gov Functionalized thiols have been identified as having significant in vivo anti-Leishmania activity. researchgate.net The thiol metabolism in Leishmania is a key target for drug development because it differs from that of the mammalian host and is crucial for the parasite's survival and defense against oxidative stress. nih.govresearchgate.net

In a study evaluating a series of thiol organic compounds against Leishmania major, 13 out of 21 tested compounds showed activity against the promastigote form of the parasite. researchgate.net Structure-activity analysis revealed that the biological effect is directly linked to the specific chemical structure, with certain substitutions enhancing or diminishing activity. researchgate.net Other research has focused on thiadiazine thione derivatives, which have demonstrated efficacy in reducing lesion size and parasite load in mice infected with Leishmania tropica, along with beneficial anti-inflammatory and analgesic properties. mdpi.com Furthermore, various N,N′-disubstituted thioureas have shown promising activity against Leishmania amazonensis promastigotes and amastigotes, marking them as good candidates for further development. jst.go.jp

General Pharmaceutical Applications of Thioacetate (B1230152) and Phenoxyethyl Scaffolds

Both the thioacetate and phenoxyethyl moieties are considered valuable scaffolds in modern drug discovery, appearing in a wide range of therapeutic agents. ontosight.airesearchgate.netnih.gov

The thioacetate group is a versatile functional group in organic synthesis, primarily used for the introduction of thiol groups into molecules. wikipedia.org Salts like potassium thioacetate are used to generate thioacetate esters, which can then be hydrolyzed to yield thiols. wikipedia.org This chemistry is instrumental in the synthesis of pharmaceuticals, such as the production of paracetamol from 4-nitrophenol. wikipedia.org Thioacetic acid and its salts are also used as intermediates in the manufacturing of dyes and pesticides. ontosight.aiwxrtyy.com.cn In pharmaceutical research, thioacetate-containing compounds have been investigated for their potential to reduce oxidative stress and inflammation. ontosight.ai

The phenoxyethyl scaffold is recognized as a "privileged structure" in medicinal chemistry due to its presence in numerous biologically active compounds. nih.gov Phenoxyethyl derivatives exhibit a vast array of pharmacological activities, including antitussive, anticancer, and anticholinergic properties. researchgate.netresearchgate.net This scaffold is a key component in selective estrogen receptor modulators (SERMs) and drugs targeting the histamine (B1213489) H3 receptor for potential use in treating neurological disorders like Alzheimer's and Parkinson's disease. researchgate.netnih.gov Additionally, compounds incorporating a phenoxyethyl moiety have been developed as anti-HIV agents, inhibitors of Bruton's kinase, and as potent antibacterial agents against Mycobacterium tuberculosis. nih.govnih.gov The incorporation of a phenoxyethyl group into biguanide (B1667054) structures has also been shown to enhance drug uptake by organic cation transporters, a strategy relevant for improving the cellular concentration of certain drugs. nih.gov

Structure Activity Relationship Sar Studies

Elucidation of Structural Determinants for Biological Activity in S-(2-Phenoxyethyl)thioacetate Derivatives

The fundamental structural components of this compound—the phenoxy group, the ethyl linker, and the thioacetate (B1230152) tail—are all potential points of interaction with a biological target. Research on analogous structures suggests that each part plays a crucial role. For instance, in a series of imidazo[1,2-a]pyridine (B132010) carboxamides developed as antitubercular agents, the N-(2-phenoxyethyl) moiety was found to be a critical introduction for potent activity. nih.gov This highlights the importance of the phenoxyethyl scaffold in guiding the molecule to its target and establishing binding.

Similarly, studies on analogues of WC-9 (4-phenoxyphenoxyethyl thiocyanate), a squalene (B77637) synthase inhibitor, have strongly indicated that the phenoxyethyl thiocyanate (B1210189) portion acts as the core pharmacophore. nih.gov This suggests that for this compound, the combination of the aromatic phenoxy head and the sulfur-containing tail is essential for its biological function. The thioacetate group is particularly noteworthy as it can act as a stable precursor to a reactive thiol (R-SH) group, which can be generated in vivo through hydrolysis. imreblank.ch This bioactivatable feature is a key structural determinant, as the resulting thiol could potentially form covalent bonds or coordinate with metal ions within an enzyme's active site.

Influence of Phenoxyethyl Moiety Modifications on Pharmacological Efficacy

Modifications to the phenoxyethyl moiety can significantly impact pharmacological efficacy by altering the molecule's steric, electronic, and hydrophobic properties.

Substitutions on the Phenyl Ring: The electronic nature and position of substituents on the phenyl ring are critical. In research on N-(2-phenoxyethyl)imidazo[1,2-a]pyridine-3-carboxamides, various substitutions on the phenyl ring of the phenoxyethyl group led to a range of antitubercular activities. nih.gov This demonstrates that the phenyl ring is likely involved in key binding interactions, such as pi-stacking or hydrophobic interactions, which can be fine-tuned by adding substituents.

In a different context, studies on analogues of WC-9, which contains a 4-phenoxyphenoxyethyl structure, showed that adding fluorine atoms to the terminal phenoxy ring modulated the antiparasitic activity against Toxoplasma gondii and Trypanosoma cruzi. nih.gov Specifically, 3-(3-fluorophenoxy) and 3-(4-fluorophenoxy) derivatives showed potent activity, indicating that electronegative substituents can enhance efficacy. nih.gov

Interactive Data Table: Antitubercular Activity of N-(2-Phenoxyethyl) Imidazo[1,2-a]pyridine-3-carboxamide Derivatives

This table illustrates how substitutions on the phenoxy ring of a related series of compounds affect the Minimum Inhibitory Concentration (MIC) against Mycobacterium tuberculosis (MTB) H37Rv.

Compound IDSubstitution on Phenoxy RingMIC (µg/mL)
10a H0.054
10b 2-F0.16
10c 3-F0.045
10d 4-F0.051
10e 4-Cl0.041
10f 4-Br0.025
10g 4-CH₃0.042
10h 4-OCH₃0.049

Data sourced from a study on imidazo[1,2-a]pyridine carboxamides. nih.gov

Modifications to the Ethyl Linker: The two-carbon ethyl linker provides specific spatial separation between the aromatic phenoxy head and the thioacetate tail. Its length and flexibility are likely optimized for fitting into a specific binding pocket. Studies on phenoxyalkylamines have shown that altering the length of the alkyl chain can significantly change receptor binding affinity. nih.gov This suggests that the ethyl linker in this compound is a critical determinant of its geometry and, consequently, its biological activity. The ethylene (B1197577) linker is a common motif in pharmaceutical chemistry for providing optimal spacing between different pharmacophoric elements.

Conformational Analysis and its Impact on Receptor Binding

Conformational analysis is the study of the different spatial arrangements (conformations) a molecule can adopt due to the rotation around its single bonds. For a flexible molecule like this compound, understanding its preferred conformations is key to understanding how it interacts with a receptor. fiveable.me

The key rotatable bonds in this compound are:

The Ar-O bond (Phenyl-Oxygen)

The O-CH₂ bond

The CH₂-CH₂ bond

The CH₂-S bond

The S-C(O) bond

Comparative SAR with Other Thioacetates and Thiol-Containing Compounds

The thioacetate group (-S-C(O)CH₃) is a key feature of the molecule. It is often used in medicinal chemistry as a protected form of a thiol (-SH). imreblank.ch The hydrolysis of the thioacetate to the corresponding thiol can be a crucial step in the mechanism of action.

Comparison with Thiocyanates: The compound WC-9 (4-phenoxyphenoxyethyl thiocyanate) is structurally related to this compound, with a thiocyanate (-SCN) group instead of a thioacetate. SAR studies on WC-9 analogues revealed that the 3'-phenoxy substitution pattern was more beneficial for activity against T. gondii than the 4'-phenoxy pattern. nih.gov This highlights the sensitivity of the biological activity to the substitution pattern on the phenoxy ring system, a principle that likely extends to this compound.

Interactive Data Table: Antiparasitic Activity of WC-9 Analogues

This table shows the half-maximal effective concentration (EC₅₀) of various WC-9 analogues against T. gondii and T. cruzi.

CompoundStructureEC₅₀ T. gondii (µM)EC₅₀ T. cruzi (µM)
WC-9 4-Phenoxyphenoxyethyl thiocyanate>205.5
Analogue 1 3-(3-Fluorophenoxy)phenoxyethyl thiocyanate1.65.4
Analogue 2 3-(4-Fluorophenoxy)phenoxyethyl thiocyanate4.95.7
Analogue 3 2-[3-(Phenoxy)phenoxyethylthio]ethyl-1,1-bisphosphonate0.7>20

Data sourced from a study on fluorine-containing analogues of WC-9. nih.gov

Metabolic Pathways and Biotransformation

Enzymatic Hydrolysis of the Thioacetate (B1230152) Group in Biological Systems

The thioacetate group in S-(2-Phenoxyethyl)thioacetate is susceptible to enzymatic hydrolysis. This process involves the cleavage of the thioester bond by enzymes, typically resulting in the formation of a thiol. Enzymes such as lipases and esterases are known to catalyze the hydrolysis of thioacetates. imreblank.ch For instance, studies on other thioacetates have shown that enzymes like porcine liver esterase (PLE) can efficiently hydrolyze the thioacetate to yield the corresponding thiol. imreblank.ch

The rate and yield of this enzymatic hydrolysis can be influenced by factors such as pH and the specific enzyme used. Research on S-2-furfuryl thioacetate demonstrated that while the reaction rate was similar across a pH range of 5.8 to 8.0, the yield of the resulting thiol was highest at pH 5.8. imreblank.ch This highlights the importance of the biochemical environment in determining the efficiency of the hydrolysis.

The enzymatic generation of thiols from their more stable thioacetate precursors is a significant area of study, particularly in the context of flavor and fragrance compounds where the volatile and unstable nature of thiols presents a challenge for storage and application. imreblank.ch

Role of the Thioester Linkage in Cellular Metabolism: Analogies to Acetyl Coenzyme A

The thioester linkage is a critical functional group in cellular metabolism, most notably in the form of Acetyl Coenzyme A (Acetyl-CoA). Acetyl-CoA is a central molecule in the metabolism of carbohydrates, fats, and proteins, participating in numerous biochemical reactions, including the Krebs cycle and fatty acid biosynthesis. wikipedia.orgnih.gov

The thioester bond in Acetyl-CoA is a high-energy bond. Its hydrolysis is thermodynamically favorable and releases a significant amount of energy, which is used to drive various metabolic processes. nih.gov The thioester linkage in this compound, while not identical to that in Acetyl-CoA, shares the fundamental characteristic of being a thioester. This structural similarity suggests that the thioester bond in this compound could also be a target for enzymatic activity within a cell, analogous to the processing of Acetyl-CoA.

ADP-forming acetyl-CoA synthetase (ACD) is an enzyme found in some archaea and eukaryotic protists that catalyzes the conversion of acetyl-CoA to acetate (B1210297), coupled with ATP synthesis. nih.gov This highlights the diverse roles of thioester-containing molecules in energy metabolism. While direct evidence for this compound's interaction with such enzymes is not available, the analogy provides a framework for understanding its potential metabolic fate.

Potential Metabolic Pathways for this compound Degradation and Activation

Based on its chemical structure and the known metabolic pathways of similar compounds, several potential routes for the degradation and activation of this compound can be proposed.

Degradation:

Hydrolysis: As discussed, the primary degradation pathway is likely the enzymatic hydrolysis of the thioester bond to release 2-phenoxyethanethiol (B1361569) and acetate. imreblank.ch This reaction effectively breaks down the original molecule into smaller, more water-soluble components that can be further metabolized or excreted.

Oxidation: The phenoxyethyl moiety of the molecule could undergo oxidative metabolism. The aromatic ring is susceptible to hydroxylation by cytochrome P450 enzymes, a common pathway for the metabolism of xenobiotics. The resulting phenolic derivatives could then be conjugated with glucuronic acid or sulfate (B86663) to facilitate excretion.

Ether Cleavage: The ether linkage in the phenoxyethyl group might also be a target for enzymatic cleavage, although this is generally a less common metabolic reaction compared to hydrolysis and oxidation.

Activation:

The term "activation" in a metabolic context often refers to the conversion of a compound into a more biologically active form. For this compound, the release of the free thiol, 2-phenoxyethanethiol, through hydrolysis could be considered an activation step, as thiols are often more reactive than their thioester counterparts. sigmaaldrich.com Thiols can participate in various biochemical reactions, including disulfide bond formation with proteins and other thiols.

The metabolic pathways of this compound are likely a combination of these processes, leading to its biotransformation and eventual elimination from a biological system. The specific pathways and their relative importance would depend on the organism and the specific enzymes present.

Interactive Data Table: Potential Metabolic Reactions

Metabolic ReactionFunctional Group TargetedPotential Products
Enzymatic HydrolysisThioacetate2-Phenoxyethanethiol, Acetate
Aromatic HydroxylationPhenyl RingHydroxylated Phenoxyethyl Derivatives
Ether CleavageEther LinkagePhenol, 2-Thioacetoxyethanol

Toxicological Investigations and Safety Assessments

Acute and Chronic Toxicity Studies on S-(2-Phenoxyethyl)thioacetate and its Metabolites

The metabolism of this compound is expected to involve the hydrolysis of the thioester bond, yielding 2-phenoxyethanol and thioacetic acid. Phenoxyethanol is rapidly absorbed, metabolized to 2-phenoxyacetic acid and its conjugates, and then excreted europa.eulorealdermatologicalbeauty.com. The subsequent toxicological profile would then be influenced by these metabolites.

Table 1: Acute Toxicity Data for Phenoxyethanol

SpeciesRoute of AdministrationLD50Reference
RatOral1.30 ml/kg cir-safety.org
RatDermal13.0 ml/kg cir-safety.org

This table presents data for phenoxyethanol as a surrogate for this compound due to a lack of direct data.

In Vitro and In Vivo Toxicity Screening Methodologies

Modern toxicology employs a variety of in vitro and in vivo methods to screen chemicals for potential toxicity.

In Vitro Methods: These methods utilize cells or tissues cultured in the laboratory to assess a compound's potential to cause cytotoxicity (cell death), genotoxicity (damage to genetic material), or other adverse effects. For instance, human peripheral blood lymphocytes can be used to evaluate the genotoxic and cytotoxic profiles of a substance nih.gov. Such assays are crucial for early-stage safety assessment and can reduce the reliance on animal testing nih.gov.

In Vivo Methods: These studies are conducted in living organisms, most commonly rodents, to understand the systemic effects of a chemical. In vivo toxicology testing is essential for characterizing the safety profile of a substance, especially for long-term exposure scenarios researchgate.net. These studies can assess a range of endpoints, including acute toxicity, subchronic toxicity, and chronic toxicity, through various routes of administration researchgate.netctfassets.net.

The evaluation of this compound would likely involve a battery of such tests to determine its toxicological properties.

Genotoxicity and Developmental Toxicity Assessments

Genotoxicity: Regarding the phenoxyethanol component, studies have shown it to be non-mutagenic in the Ames test and the mouse micronucleus test cir-safety.org. Furthermore, in vitro studies using human lymphocytes indicated that phenoxyethanol did not exhibit genotoxic effects, although some cytotoxic effects were observed at higher concentrations nih.govresearchgate.net.

Developmental Toxicity: The developmental toxicity of phenoxyethanol has been a subject of investigation. Dermal treatment studies in rabbits did not show teratogenic, embryotoxic, or fetotoxic effects, even at doses that were toxic to the mother cir-safety.org. However, some reports suggest that exposure to phenoxyethanol may pose risks to reproductive health, with animal studies indicating potential for reduced ovarian function and developmental abnormalities in offspring zalinaswissorganic.com. One study using the Frog Embryo Teratogenesis Assay: Xenopus (FETAX) found that 2-phenoxyethanol could pose a teratogenic risk researchgate.net. The European Commission's Scientific Committee on Consumer Safety has recommended limiting the concentration of phenoxyethanol in cosmetic products for young children, highlighting concerns about its use in this vulnerable population europa.euzalinaswissorganic.com.

Due to the structural similarity, these findings suggest that the potential for genotoxicity and developmental toxicity of this compound warrants careful investigation.

Predictive Toxicology through Computational Approaches

In the absence of empirical data, computational methods, often referred to as in silico toxicology, can predict the potential toxicity of chemicals nih.govresearchgate.net. These approaches use computer models to estimate the toxic properties of a substance based on its chemical structure.

Quantitative Structure-Activity Relationship (QSAR): QSAR models are a key component of computational toxicology. They establish a mathematical relationship between the chemical structure of a compound and its biological activity or toxicity nih.govnih.gov. By analyzing the structural features of a molecule, QSAR models can predict its potential to cause various types of toxicity, such as acute toxicity, genotoxicity, or carcinogenicity nih.govnih.gov. This predictive capability is valuable for prioritizing chemicals for further testing and for filling data gaps in risk assessment nih.govyoutube.com.

For this compound, QSAR models could be employed to predict its toxicological endpoints by comparing its structural features to those of a large database of compounds with known toxicities. This would provide initial estimates of its potential hazards and guide further experimental testing. The development and application of such models are guided by principles established by organizations like the Organisation for Economic Co-operation and Development (OECD) to ensure their scientific validity and regulatory acceptance toxicology.org.

Advanced Analytical Methodologies for Characterization and Detection

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for the structural determination of S-(2-Phenoxyethyl)thioacetate, offering insights into its atomic composition and bonding arrangements.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for delineating the carbon-hydrogen framework of this compound.

In ¹H-NMR spectroscopy, the chemical shifts, splitting patterns, and integration of the proton signals provide a detailed map of the hydrogen environments within the molecule. The protons of the phenoxy group typically appear in the aromatic region (δ 6.8-7.3 ppm). The two methylene groups (-O-CH₂- and -S-CH₂-) would exhibit distinct signals, likely as triplets, in the aliphatic region. The acetyl group's methyl protons (-C(O)CH₃) would present as a singlet, typically upfield.

¹³C-NMR spectroscopy complements ¹H-NMR by providing information about the carbon skeleton. Each unique carbon atom in this compound would generate a distinct signal. The carbonyl carbon of the thioester group is characteristically found at the downfield end of the spectrum. The aromatic carbons of the phenoxy ring would resonate in the δ 110-160 ppm range, while the methylene and methyl carbons would appear at higher field strengths.

Predicted NMR Data for this compound

Atom ¹H Chemical Shift (ppm, predicted) ¹³C Chemical Shift (ppm, predicted)
C₆H₅- 6.8 - 7.3 (m) 114 - 158
-O-CH₂- ~4.2 (t) ~67
-S-CH₂- ~3.2 (t) ~30
-C(O)CH₃ ~2.3 (s) ~30

Fourier-Transform Infrared (FTIR) Spectroscopy

Fourier-Transform Infrared (FTIR) spectroscopy is utilized to identify the functional groups present in this compound by detecting the vibrational frequencies of its bonds. A key diagnostic absorption band is the strong carbonyl (C=O) stretch of the thioester group, which typically appears in the range of 1680-1715 cm⁻¹. The presence of the phenoxy group would be confirmed by C-O stretching vibrations and aromatic C-H and C=C bending and stretching frequencies.

Characteristic FTIR Absorption Bands for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
C=O (Thioester) Stretch 1680 - 1715
C-O (Aryl ether) Stretch 1200 - 1250
C-S Stretch 600 - 800
Aromatic C=C Stretch 1450 - 1600
Aromatic C-H Bend (out-of-plane) 690 - 900

Ultraviolet-Visible (UV/Vis) Spectroscopy

Ultraviolet-Visible (UV/Vis) spectroscopy provides information about the electronic transitions within the molecule. The phenoxy group in this compound contains a chromophore that absorbs UV light. The presence of the aromatic ring is expected to produce characteristic absorption bands in the UV region, typically around 250-280 nm. The thioester group may also contribute to the UV absorption profile.

Chromatographic Separation and Detection Methods

Chromatographic techniques are essential for separating this compound from complex mixtures and for its sensitive detection and quantification.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective method for the analysis of volatile and thermally stable compounds like this compound. In GC, the compound is vaporized and separated from other components based on its boiling point and affinity for the stationary phase of the column. The separated compound then enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum, a unique fingerprint of the molecule, allows for its definitive identification. The fragmentation pattern would likely show characteristic ions corresponding to the loss of the thioacetyl group, the phenoxyethyl moiety, and other stable fragments.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) is a versatile technique that can be used for the analysis of a wide range of compounds, including those that are not suitable for GC-MS due to low volatility or thermal instability. In LC, this compound is separated in a liquid mobile phase on a solid stationary phase. The eluent is then introduced into the mass spectrometer for detection and identification. LC-MS is particularly useful for analyzing this compound in complex matrices and can provide high sensitivity and selectivity.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of this compound. The method separates components of a mixture based on their differential interactions with a stationary phase (packed in a column) and a liquid mobile phase.

For the analysis of this compound, a reverse-phase HPLC (RP-HPLC) setup is commonly employed. In this mode, the stationary phase is non-polar (e.g., C18-bonded silica), and the mobile phase is a polar solvent mixture, such as acetonitrile and water. Due to its moderate polarity, this compound is well-retained on the non-polar stationary phase and can be effectively separated from more polar or less polar impurities.

Detection is typically achieved using an ultraviolet (UV) detector, as the phenoxy group in the molecule absorbs UV light at specific wavelengths. Furthermore, HPLC can be used to quantify the corresponding thiol, 2-phenoxyethanethiol (B1361569), after hydrolysis of the thioacetate (B1230152) group. This can be accomplished by derivatizing the thiol with a reagent that allows for highly sensitive detection, such as fluorescence. diva-portal.org An alternative approach involves quantifying the thiol product after its reaction with Ellman's reagent, where the resulting 5-thio-2-nitrobenzoic acid (TNB) is measured by HPLC to avoid interference from other sample components that might absorb at the same wavelength. nih.gov This method offers enhanced accuracy compared to simple spectrophotometry. nih.gov

Below is a table outlining typical parameters for an RP-HPLC method suitable for analyzing this compound.

ParameterTypical SpecificationPurpose
Column C18 (Octadecylsilyl silica gel), 5 µm particle sizeNon-polar stationary phase for reverse-phase separation.
Mobile Phase Isocratic or gradient mixture of Acetonitrile and WaterElutes the compound from the column; composition can be adjusted for optimal separation.
Flow Rate 1.0 mL/minControls the speed of the mobile phase and the analysis time.
Detector UV Spectrophotometer (e.g., at 254 nm or 270 nm)Detects the compound based on the UV absorbance of the aromatic ring.
Injection Volume 10 - 20 µLThe volume of the prepared sample introduced into the HPLC system.
Temperature Ambient or controlled (e.g., 30 °C)Maintains consistent retention times and peak shapes.

Thin Layer Chromatography (TLC)

Thin Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique used for the qualitative analysis of this compound. libretexts.org It is particularly useful for monitoring reaction progress, identifying compounds in a mixture, and determining the appropriate solvent system for a larger-scale separation like column chromatography. mit.edu

The process involves spotting a small amount of the sample onto a TLC plate, which is typically a sheet of glass, plastic, or aluminum foil coated with a thin layer of a stationary phase, most commonly silica gel. chromatographyonline.com The plate is then placed in a sealed chamber containing a shallow pool of a solvent mixture (the mobile phase). Capillary action draws the mobile phase up the plate, and as it passes over the sample spot, the components of the sample move up the plate at different rates. mit.edu

Separation is based on the principle of differential partitioning between the stationary and mobile phases. libretexts.org this compound, being moderately polar, will have a moderate affinity for the polar silica gel stationary phase. Its migration distance up the plate is defined by its Retention Factor (Rf), calculated as the ratio of the distance traveled by the compound to the distance traveled by the solvent front. libretexts.org

Visualization of the separated spots can be achieved using a UV lamp, as the aromatic ring in the compound will fluoresce or quench fluorescence on plates treated with a fluorescent indicator. mit.edu Alternatively, chemical staining reagents can be used. sarponggroup.com The purity and grade of the solvents used in the mobile phase can significantly affect the separation and the reproducibility of Rf values. nih.gov

CompoundPolarityInteraction with Silica GelExpected Rf Value (Non-polar Solvent)Expected Rf Value (Polar Solvent)
2-Phenoxyethanol HighStrongLowHigh
This compound ModerateModerateMediumHigh
Non-polar Impurity LowWeakHighHigh

Immunoassays and Biochemical Assays (e.g., Ellman's Reagent for Thiol Quantification)

While specific immunoassays for this compound are not common, its presence and quantity can be inferred through biochemical assays that target its functional groups after chemical modification. The thioacetate group in this compound is a protected thiol. It can be readily hydrolyzed under basic conditions to yield the free thiol, 2-phenoxyethanethiol. This free thiol can then be quantified using Ellman's Reagent.

Ellman's Reagent, or 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB), is a water-soluble compound used to quantify free sulfhydryl (-SH) groups. fishersci.com The assay is based on a chemical reaction where DTNB reacts with a thiol to produce a mixed disulfide and 2-nitro-5-thiobenzoic acid (TNB). bmglabtech.com TNB is a distinct yellow-colored product with a strong absorbance at a wavelength of 412 nm. bmglabtech.combroadpharm.com

The concentration of the thiol can be determined by measuring the absorbance of the yellow TNB product and using the Beer-Lambert law. The molar extinction coefficient of TNB at 412 nm is widely cited as 14,150 M⁻¹cm⁻¹. fishersci.comlongdom.org Alternatively, a standard curve can be generated using a known concentration of a standard thiol, such as cysteine, to determine the concentration of the unknown sample. broadpharm.com This assay is rapid, simple, and widely used for quantifying thiols in various samples. bmglabtech.cominterchim.fr

StepProcedurePurpose
1. Hydrolysis Incubate the sample containing this compound in a basic buffer.To cleave the thioacetate ester bond and release the free sulfhydryl (-SH) group.
2. Reagent Preparation Prepare a reaction buffer (e.g., 0.1 M sodium phosphate (B84403), pH 8.0) and a solution of Ellman's Reagent (DTNB) in the buffer. broadpharm.comTo provide the optimal pH for the reaction and the necessary chromogenic reagent.
3. Reaction Add the hydrolyzed sample to the Ellman's Reagent solution.To initiate the color-forming reaction between the free thiol and DTNB.
4. Incubation Allow the reaction to proceed at room temperature for a set time (e.g., 15 minutes). bmglabtech.combroadpharm.comTo ensure the reaction goes to completion for accurate quantification.
5. Measurement Measure the absorbance of the solution at 412 nm using a spectrophotometer. broadpharm.comTo quantify the amount of the yellow TNB product formed, which is proportional to the initial thiol concentration.

Sample Preparation and Extraction Techniques (e.g., LLE, SFE, SPE)

Effective sample preparation is critical for accurate analysis, aiming to isolate this compound from the sample matrix, remove interfering substances, and concentrate the analyte. The choice of technique depends on the matrix (e.g., biological fluids, environmental samples) and the subsequent analytical method.

Liquid-Liquid Extraction (LLE): This classic technique separates compounds based on their relative solubilities in two immiscible liquids, typically an aqueous phase and an organic solvent. This compound, being moderately non-polar, can be extracted from an aqueous sample into an organic solvent like ethyl acetate (B1210297) or dichloromethane. Adjusting the pH of the aqueous phase can help suppress the ionization of interfering acidic or basic compounds, improving extraction selectivity.

Solid-Phase Extraction (SPE): SPE is a more modern and efficient technique that uses a solid sorbent material, packed into a cartridge or disk, to isolate analytes from a liquid sample. mdpi.comresearchgate.net For this compound, a reverse-phase SPE cartridge (e.g., C18) would be suitable. The sample is passed through the cartridge, and the compound is retained on the non-polar sorbent while polar impurities pass through. The analyte is then eluted with a small volume of a non-polar organic solvent. SPE offers advantages over LLE, including higher recovery, reduced solvent consumption, and easier automation. researchgate.net

Supercritical Fluid Extraction (SFE): SFE is an environmentally friendly ("green") extraction technique that uses a supercritical fluid, most commonly carbon dioxide, as the extraction solvent. By adjusting the pressure and temperature, the solvating power of the supercritical fluid can be tuned to selectively extract this compound. SFE is advantageous for its speed and the ease of removing the solvent (the CO₂ is simply returned to a gas phase), but it requires specialized equipment.

TechniquePrincipleAdvantages for this compoundDisadvantages
Liquid-Liquid Extraction (LLE) Partitioning between two immiscible liquid phases.Simple, low cost, effective for initial cleanup.Can be labor-intensive, requires large volumes of organic solvents, potential for emulsion formation.
Solid-Phase Extraction (SPE) Analyte adsorbs to a solid sorbent and is eluted with a solvent. mdpi.comHigh selectivity and recovery, low solvent usage, easily automated. researchgate.netHigher cost per sample, requires method development to optimize sorbent and solvents.
Supercritical Fluid Extraction (SFE) Extraction using a solvent in its supercritical state (e.g., CO₂).Fast, environmentally friendly (reduced organic solvent waste), tunable selectivity.Requires high-pressure equipment, higher initial investment cost.

Computational and Theoretical Chemistry Investigations

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electron distribution.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. mdpi.comnih.govyoutube.com By approximating the electron density, DFT can accurately predict various molecular properties. For S-(2-Phenoxyethyl)thioacetate, DFT calculations can elucidate its structural and electronic features. nih.gov

DFT can be employed to determine key electronic parameters that govern the reactivity of this compound. mdpi.com Analysis of the frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provides insights into the molecule's ability to donate or accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and reactivity. researchgate.net

Molecular Electrostatic Potential (MEP) maps, generated through DFT calculations, can identify the electron-rich and electron-deficient regions of this compound. nih.govresearchgate.net These maps are valuable for predicting sites susceptible to electrophilic and nucleophilic attack.

ParameterInformation Provided
Optimized Molecular GeometryProvides the most stable 3D arrangement of atoms, bond lengths, and angles.
HOMO EnergyIndicates the molecule's electron-donating ability.
LUMO EnergyIndicates the molecule's electron-accepting ability.
HOMO-LUMO GapRelates to the chemical reactivity and stability of the molecule.
Molecular Electrostatic Potential (MEP)Visualizes the charge distribution and predicts sites for electrophilic and nucleophilic attack.
Global Reactivity Descriptors (Hardness, Softness, Electrophilicity Index)Quantify the overall reactivity of the molecule. researchgate.net

Molecular Dynamics Simulations for Conformational Analysis and Interactions

Molecular Dynamics (MD) simulations are a computational technique used to study the time-dependent behavior of a molecular system. rsc.orgresearchgate.net By solving Newton's equations of motion for a collection of atoms, MD simulations can provide a detailed picture of the conformational changes and intermolecular interactions of this compound. Given the flexibility of the phenoxyethyl group and the thioacetate (B1230152) moiety, MD simulations can be particularly insightful for understanding its conformational landscape. rsc.org

MD simulations can be used to explore the different conformations that this compound can adopt in various environments, such as in a vacuum, in a solvent, or in the presence of a biological macromolecule. The results of these simulations can be used to identify the most stable conformations and to understand the energetic barriers between different conformational states.

ParameterInformation Provided
Conformational samplingIdentifies the accessible conformations of the molecule and their relative populations.
Root Mean Square Deviation (RMSD)Measures the average distance between the atoms of superimposed conformations, indicating conformational stability.
Radius of Gyration (Rg)Indicates the compactness of the molecule over time.
Radial Distribution Functions (RDFs)Describes the probability of finding another atom at a certain distance from a reference atom, revealing information about intermolecular interactions.

Molecular Docking and Ligand-Protein Interaction Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.com This method is widely used in drug discovery to predict the binding mode of a ligand to a protein target. nih.gov For this compound, molecular docking could be employed to identify potential biological targets and to understand the molecular basis of its interactions with these targets.

The process involves placing the 3D structure of this compound into the binding site of a protein and evaluating the binding affinity using a scoring function. The results of a docking study can provide valuable information about the key amino acid residues involved in the interaction and the types of interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the complex. nih.gov Thioester moieties have been shown to be important for interaction with amino acids in the active sites of enzymes like COX-2. nih.gov

ParameterInformation Provided
Binding Affinity/Docking ScoreAn estimation of the binding strength between the ligand and the protein.
Binding PoseThe predicted 3D orientation of the ligand within the protein's binding site.
Intermolecular InteractionsIdentifies the specific hydrogen bonds, hydrophobic interactions, and other non-covalent interactions between the ligand and the protein.
Key Interacting ResiduesHighlights the amino acid residues in the protein that are crucial for ligand binding.

Prediction of Biological Activity and ADME Properties

Computational methods can be used to predict the biological activity and ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a molecule before it is synthesized and tested in the lab. hilarispublisher.comnih.govnih.gov These in silico predictions are valuable for prioritizing compounds in the early stages of drug discovery. nih.gov

Various computational models, including Quantitative Structure-Activity Relationship (QSAR) models, are used to predict the ADME properties of this compound. These models are built on large datasets of compounds with known ADME properties and use molecular descriptors to correlate the chemical structure with the observed properties. nih.gov

ADME ParameterSignificance
Aqueous SolubilityAffects absorption and distribution.
Intestinal AbsorptionPredicts the extent to which the compound is absorbed from the gastrointestinal tract.
Blood-Brain Barrier (BBB) PermeabilityIndicates whether the compound can cross the BBB and act on the central nervous system.
Cytochrome P450 (CYP) InhibitionPredicts the potential for drug-drug interactions.
Plasma Protein BindingAffects the distribution and availability of the free drug.

Theoretical Modeling of Reaction Mechanisms and Transition States

Theoretical modeling can provide detailed insights into the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface of a reaction, computational methods can identify the transition states, intermediates, and products. This information is crucial for understanding the reactivity of the thioacetate group and for designing new synthetic routes.

For instance, the mechanism of thiol-thioester exchange, a fundamental reaction of thioesters, can be investigated using quantum chemical calculations. nih.govharvard.edu These calculations can determine the activation energies for different reaction pathways and provide a detailed picture of the bond-breaking and bond-forming processes that occur during the reaction.

ParameterInformation Provided
Reaction Energy ProfileShows the energy changes along the reaction coordinate, including reactants, transition states, intermediates, and products.
Transition State GeometryThe molecular structure at the highest point on the reaction energy profile.
Activation Energy (Ea)The energy barrier that must be overcome for the reaction to occur, which determines the reaction rate.
Reaction Enthalpy (ΔH)The change in heat content during the reaction, indicating whether the reaction is exothermic or endothermic.

Q & A

Q. What are the established synthetic routes for S-(2-Phenoxyethyl)thioacetate, and how are intermediates characterized?

S-(2-Phenoxyethyl)thioacetate is synthesized via nucleophilic ring-opening of thiirane (ethylene sulfide) with phenyl acetate under acidic conditions. The reaction proceeds through a thiirane intermediate, which reacts with phenyl acetate to form the thioester . Key intermediates are characterized using 1D/2D NMR spectroscopy , elemental analysis , and absorption/emission spectroscopy to confirm structural integrity and purity . For example, the thioacetate group (CH₃COS-) is identified via distinct proton signals at δ ~2.3 ppm (singlet) in ¹H NMR .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Due to its thioester reactivity and potential degradation products (e.g., thiols), strict safety measures include:

  • Use of nitrile gloves , chemical-resistant lab coats , and eye protection .
  • Work in a fume hood to avoid inhalation of volatile byproducts.
  • Avoid long-term storage, as thioesters may degrade into hazardous compounds (e.g., hydrogen sulfide) .
  • Dispose of waste via EPA-compliant methods (e.g., incineration) .

Q. How is this compound purified and stabilized for experimental use?

Purification typically involves column chromatography (silica gel, hexane/ethyl acetate eluent) or distillation under reduced pressure . Stability is enhanced by storing the compound in anhydrous conditions (e.g., under nitrogen) at -20°C to prevent hydrolysis . Purity (>98%) is verified via HPLC with UV detection at 254 nm .

Advanced Research Questions

Q. What role does this compound play in synthesizing heterocyclic compounds?

This compound serves as a thiol-protecting group in cyclization reactions. For example, it participates in thietane synthesis via intramolecular nucleophilic substitution. When treated with a base (e.g., K₂CO₃), the thioacetate group is cleaved to generate a free thiol, which reacts with adjacent electrophilic centers (e.g., bromoalkenes) to form 4-membered sulfur-containing rings . This method avoids side reactions common with unprotected thiols .

Q. How can conflicting spectroscopic data for this compound degradation products be resolved?

Degradation studies reveal that acidic hydrolysis produces 2-phenoxyethanethiol (thiol) and acetic acid, while oxidation yields disulfides (detected via LC-MS). Discrepancies in ¹H NMR signals (e.g., δ 1.5–2.5 ppm for thiols vs. δ 2.3 ppm for thioesters) are resolved using HSQC (heteronuclear single-quantum coherence) to correlate carbon-proton couplings and confirm bond connectivity .

Q. What methodologies optimize the yield of this compound in large-scale syntheses?

Yield optimization strategies include:

  • Temperature control (0–5°C during thiirane addition to minimize side reactions) .
  • Use of molecular sieves to scavenge water and prevent hydrolysis.
  • Catalytic Lewis acids (e.g., BF₃·Et₂O) to accelerate ring-opening of thiirane .
    Typical yields range from 75–83% under optimized conditions .

Q. How is this compound applied in coordination chemistry?

The thioacetate moiety acts as a ligand precursor in transition-metal complexes. For instance, deprotection with hydrazine generates free thiols, which bind to ruthenium(II) bipyridyl complexes. These complexes are studied for photophysical properties (e.g., luminescence quenching) and redox behavior using cyclic voltammetry .

Methodological Challenges

Q. What analytical challenges arise when quantifying trace impurities in this compound?

Impurities like phenyl acetate (unreacted starting material) and disulfides require GC-MS with a DB-5MS column (30 m × 0.25 mm) for separation. Quantitation limits (LOQ) of 0.1% are achieved using selected ion monitoring (SIM) mode . HPLC-ELSD (evaporative light scattering detection) is less effective due to low UV absorbance of disulfides .

Q. How do solvent polarity and pH affect the reactivity of this compound in nucleophilic substitutions?

In polar aprotic solvents (e.g., DMF, DMSO), the thioacetate group exhibits higher electrophilicity, accelerating reactions with amines or alkoxides. Under basic conditions (pH >10), hydrolysis dominates, while neutral or acidic conditions favor thiol generation for subsequent coupling . Kinetic studies show a 3-fold rate increase in DMF vs. THF .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.